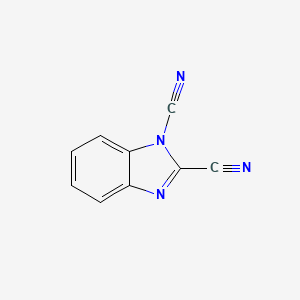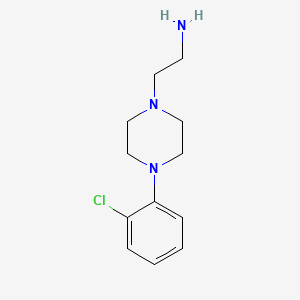
1-Piperazineethanamine, 4-(2-chlorophenyl)-
Übersicht
Beschreibung
“1-Piperazineethanamine, 4-(2-chlorophenyl)-” is a chemical compound with the molecular formula C12H18ClN3 . It is also known as 2C-C, which is a psychoactive drug belonging to the phenethylamine class of compounds.
Molecular Structure Analysis
The molecular structure of “1-Piperazineethanamine, 4-(2-chlorophenyl)-” can be represented by its InChI string: InChI=1S/C6H15N3/c7-1-4-9-5-2-8-3-6-9/h8H,1-7H2 . This structure can be viewed using specific software that can interpret this InChI string.Wissenschaftliche Forschungsanwendungen
Metabolism and Disposition of Arylpiperazine Derivatives
Arylpiperazine derivatives, including those containing the chlorophenyl moiety such as nefazodone and trazodone, undergo extensive metabolism, primarily involving CYP3A4-dependent N-dealkylation to 1-aryl-piperazines. These metabolites exhibit a variety of serotonin receptor-related effects, although some also have affinity for other neurotransmitter receptors. The metabolites distribute extensively in tissues, including the brain, and are primarily transformed by CYP2D6-dependent oxidation to hydroxylates, which are then excreted. The review highlights the variability in metabolite-to-parent drug ratios among individuals, which aligns with the variability in CYP3A4 and CYP2D6 expression and activity, suggesting a significant role of 1-aryl-piperazine formation in the pharmacological actions of arylpiperazine derivatives (S. Caccia, 2007).
Anti-mycobacterial Activity of Piperazine Analogues
Piperazine, as a versatile scaffold, is highlighted for its significant role in developing potent anti-mycobacterial agents. The review details the design and structure-activity relationship (SAR) of piperazine-based compounds, emphasizing their effectiveness against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights piperazine's potential in developing safer, selective, and cost-effective anti-mycobacterial agents (P. Girase et al., 2020).
Piperazine Derivatives in Therapeutic Applications
The significant medicinal importance of the piperazine moiety is underlined in its presence across various therapeutic drugs, exhibiting a wide range of pharmacological activities. The review discusses the therapeutic uses of piperazine derivatives, covering their roles as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, and anti-inflammatory agents. This comprehensive overview reflects the broad potential and flexibility of piperazine as a building block for drug discovery (A. Rathi et al., 2016).
Dopamine D2 Receptor Modulation by Piperazine Derivatives
This review elaborates on the therapeutic potential of D2R modulators, particularly focusing on 1,4-disubstituted aromatic cyclic amine group derivatives, in treating neuropsychiatric disorders. Piperazine derivatives are highlighted for their significant affinity towards D2R, contributing to treatments for schizophrenia, Parkinson's disease, depression, and anxiety. The typical pharmacophore for high D2R affinity includes piperazine moieties, underscoring their critical role in developing effective D2R modulators (Radomír Jůza et al., 2022).
Environmental and Aquatic Toxicity of Chlorophenols
Chlorophenols, including 2-chlorophenol derivatives, are evaluated for their toxic effects on the aquatic environment. The review provides a comprehensive analysis of chlorophenols' moderate to considerable toxicity towards mammalian and aquatic life, with insights into their persistence and bioaccumulation potential. This study underscores the importance of understanding chlorophenols' environmental impact and the need for effective management strategies to mitigate their effects (K. Krijgsheld & A. D. Gen, 1986).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[4-(2-chlorophenyl)piperazin-1-yl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3/c13-11-3-1-2-4-12(11)16-9-7-15(6-5-14)8-10-16/h1-4H,5-10,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSUUUBLBZJLAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperazineethanamine, 4-(2-chlorophenyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



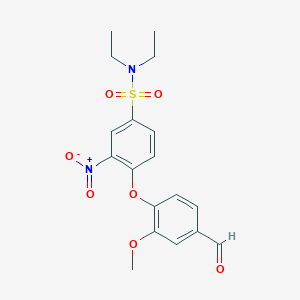
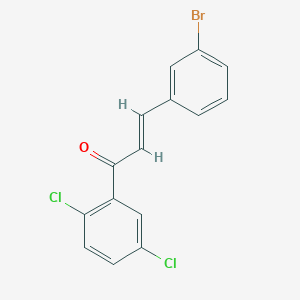
![4-(azepan-1-ylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B3271905.png)

![Imidazo[1,2-a]pyrimidin-7(8h)-one](/img/structure/B3271909.png)
![N-[8-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B3271912.png)

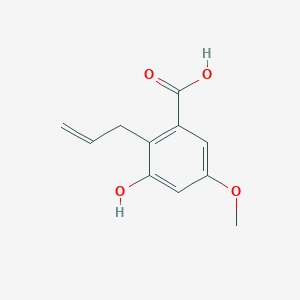
![2-Phenyl-2-[(propan-2-yl)amino]acetic acid](/img/structure/B3271932.png)
![2,3,4,5,6-pentafluoro-N-({1-[(pentafluorophenyl)carbonyl]piperidin-4-yl}methyl)benzamide](/img/structure/B3271937.png)
![Pentanoic acid, 4-[(4-hydroxyphenyl)methyl]phenyl ester](/img/structure/B3271944.png)
![2-[(Diethylamino)methyl]cyclohexan-1-amine](/img/structure/B3271947.png)

